

Vodobatinib's Kinase Selectivity Profile: An In-depth Technical Guide

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Compound of Interest

Compound Name: Vodobatinib

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Introduction

Vodobatinib (formerly K0706) is a third-generation tyrosine kinase inhibitor (TKI) under investigation for the treatment of chronic myeloid leukemia (CML) and Parkinson's disease.[1][2] Its primary mechanism of action is the potent and selective inhibition of the BCR-ABL1 fusion protein, the key pathogenic driver in CML.[3] This technical guide provides a comprehensive overview of the publicly available data on **Vodobatinib**'s kinase selectivity profile, with a focus on its on-target potency and available information regarding its off-target effects. While repeatedly described as having "limited off-target activity," a comprehensive public kinome scan profiling **Vodobatinib** against a broad panel of kinases is not readily available in the reviewed literature.[4][5][6][7][8]

Data Presentation: Potency Against Primary Targets

Vodobatinib has demonstrated high potency against the wild-type BCR-ABL1 kinase and several clinically relevant mutants known to confer resistance to earlier-generation TKIs. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for **Vodobatinib** against its key targets.

Kinase Target	IC50 (nM)	Assay Type	Source
BCR-ABL1 (Wild-Type)	7	Biochemical Assay	[3] [9]
c-Abl	0.9	In vitro Kinase Assay	[1]
BCR-ABL1L248R	167	Cell-based Assay	[9]
BCR-ABL1Y253H	154	Cell-based Assay	[9]
BCR-ABL1E255V	165	Cell-based Assay	[9]
BCR-ABL1T315I	1967	Cell-based Assay	[9]

Note: The T315I mutation, known as the "gatekeeper" mutation, confers resistance to many TKIs. **Vodobatinib** shows significantly reduced potency against this mutant.[\[9\]](#)

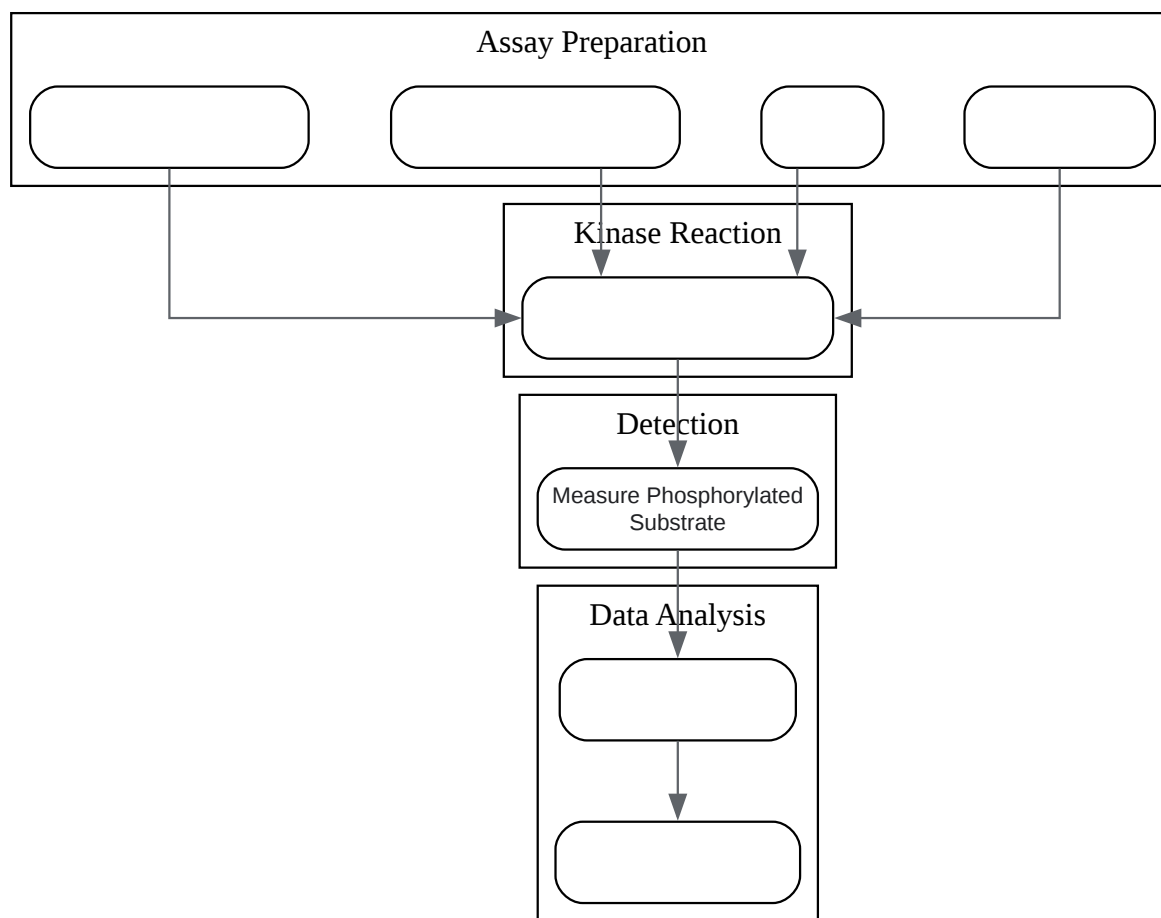
Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values listed above are not exhaustively provided in the public domain. However, based on standard practices in kinase inhibitor profiling, the following methodologies are likely employed.

Biochemical Kinase Inhibition Assay (General Protocol)

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow:



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Caption: General workflow for a biochemical kinase inhibition assay.

Methodology:

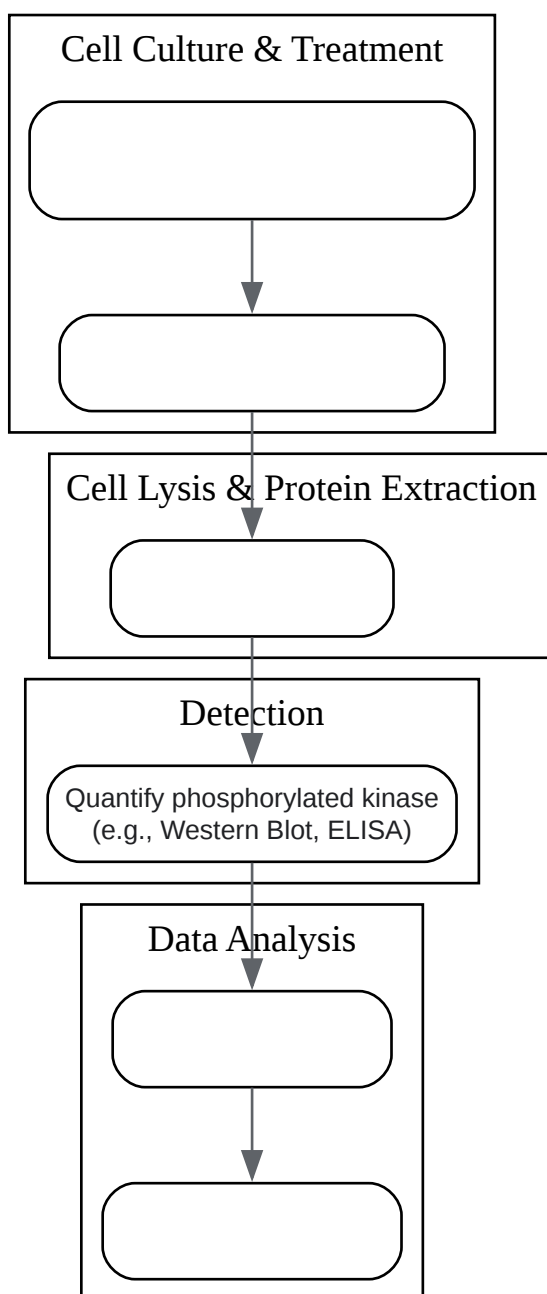
- Reagents: Purified recombinant kinase (e.g., c-Abl), a specific peptide substrate (e.g., Abltide), Adenosine Triphosphate (ATP), and **Vodobatinib** at various concentrations.
- Reaction: The kinase, substrate, and **Vodobatinib** are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

- **Detection:** The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ^{32}P -ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).
- **Data Analysis:** The percentage of kinase inhibition is plotted against the logarithm of the **Vodobatinib** concentration. The IC_{50} value is determined from the resulting dose-response curve.

Cell-Based Autophosphorylation Assay (General Protocol)

This assay measures the ability of an inhibitor to block the autophosphorylation of a kinase within a cellular context.

Workflow:



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Caption: General workflow for a cell-based autophosphorylation assay.

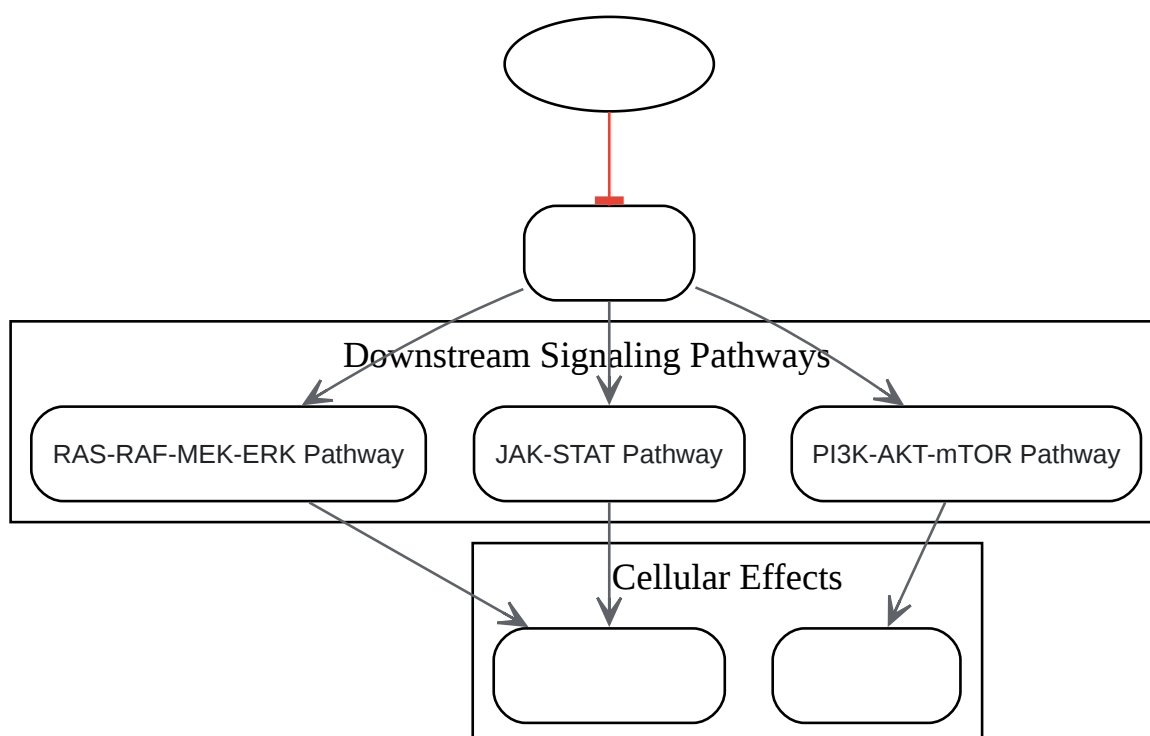
Methodology:

- Cell Culture: A cell line engineered to express the kinase of interest (e.g., Ba/F3 cells expressing a specific BCR-ABL1 mutant) is cultured.

- **Treatment:** The cells are treated with a range of **Vodobatinib** concentrations for a defined period.
- **Lysis:** The cells are lysed to extract the cellular proteins.
- **Detection:** The level of phosphorylated kinase is measured using techniques such as Western blotting with a phospho-specific antibody or an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The amount of phosphorylated kinase is normalized to the total amount of the kinase protein. The percentage of inhibition is then plotted against the **Vodobatinib** concentration to calculate the IC50.

Signaling Pathway

Vodobatinib's primary therapeutic effect in CML is achieved through the inhibition of the constitutively active BCR-ABL1 kinase. This oncoprotein drives the malignant phenotype by activating a network of downstream signaling pathways that promote cell proliferation and survival.



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Caption: Inhibition of BCR-ABL1 signaling by **Vodobatinib**.

Conclusion

Vodobatinib is a potent inhibitor of the BCR-ABL1 kinase and its various mutants, with the notable exception of the T315I mutation. While it is reported to have a favorable safety profile and limited off-target effects, a comprehensive, publicly available kinase selectivity panel is needed to fully characterize its off-target profile. Such data would be invaluable for a more complete understanding of its mechanism of action and for anticipating potential off-target liabilities in a clinical setting. Further research and publication of broader kinome screening data are warranted to fully elucidate the selectivity of this promising therapeutic agent.

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